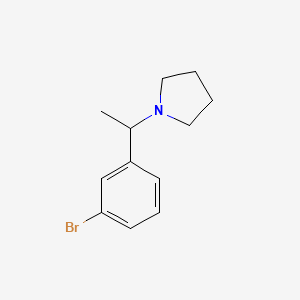
1-(1-(3-Bromophenyl)ethyl)pyrrolidine
説明
“1-(1-(3-Bromophenyl)ethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a heterocyclic building block used in organic synthesis and a scaffold for biologically active compounds .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The synthesis of pyrrolidines can also involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The molecular formula of “1-(1-(3-Bromophenyl)ethyl)pyrrolidine” is C10H12BrN . The average mass is 226.113 Da and the monoisotopic mass is 225.015305 Da .Chemical Reactions Analysis
Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Physical And Chemical Properties Analysis
The density of “1-(1-(3-Bromophenyl)ethyl)pyrrolidine” is 1.4±0.1 g/cm3. It has a boiling point of 306.0±25.0 °C at 760 mmHg . The compound has a molar refractivity of 54.1±0.3 cm3 .科学的研究の応用
Pharmacology: Antiviral and Anticancer Potential
Pyrrolidine derivatives, including those with a bromophenyl group, have shown promise in pharmacological research due to their potential antiviral and anticancer activities . These compounds have been studied for their efficacy against various RNA and DNA viruses, as well as their ability to inhibit the growth of cancer cell lines. The structural flexibility of pyrrolidine allows for the development of new drug candidates with targeted biological activities.
Neuroscience: Neuropharmacological Applications
The pyrrolidine scaffold is a key feature in many neuroactive compounds. Research has indicated that certain pyrrolidine derivatives can exhibit significant neuropharmacological activities, including neuroprotection and modulation of neurotransmitter systems . This makes them valuable for the development of treatments for neurological disorders.
Biochemistry: Enzyme Inhibition
In the field of biochemistry, pyrrolidine derivatives are known to act as enzyme inhibitors, affecting various biochemical pathways . This property is crucial for the design of drugs that can modulate enzymatic activity in the treatment of diseases like diabetes, Alzheimer’s, and certain types of cancer.
Agriculture: Plant Growth Regulation
Indole derivatives, which share structural similarities with pyrrolidine compounds, are known to influence plant growth and development . While specific applications of 1-(1-(3-Bromophenyl)ethyl)pyrrolidine in agriculture are not directly reported, its structural analogs may serve as a basis for developing new agrochemicals that regulate plant hormones and growth factors.
Materials Science: Chemical Synthesis
Pyrrolidine derivatives are used as intermediates in the synthesis of complex organic molecules . Their reactivity and stability make them suitable for creating new materials with desired properties for various industrial applications.
Medicine: Broad-Spectrum Biological Activities
Pyrrolidine alkaloids have shown a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties . These activities are highly beneficial in medicinal chemistry, where pyrrolidine derivatives can be used to develop new therapeutic agents.
Safety And Hazards
将来の方向性
The future directions of research on “1-(1-(3-Bromophenyl)ethyl)pyrrolidine” could involve further exploration of its biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a focus of future research .
特性
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10(14-7-2-3-8-14)11-5-4-6-12(13)9-11/h4-6,9-10H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMCLATYQHHCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Bromophenyl)ethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



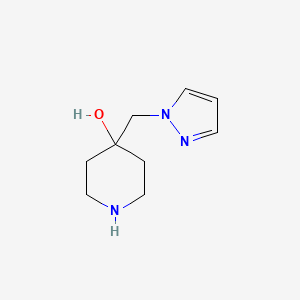
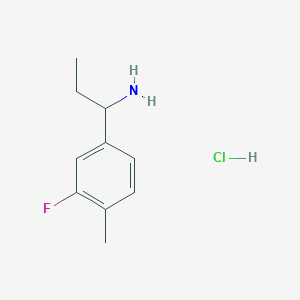

![Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate](/img/structure/B1406871.png)
![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)
![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)
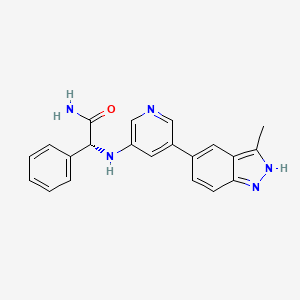
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)
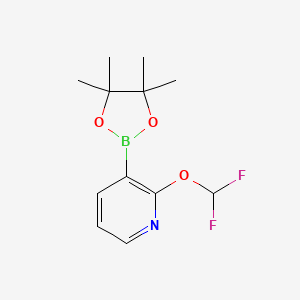
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)

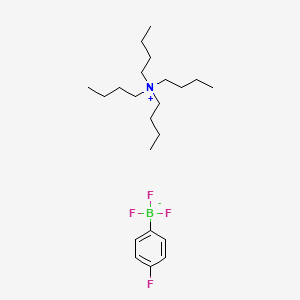
![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)